N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide
Description
This compound is a pyrrole-based propanamide derivative featuring a 2-methoxyethyl substituent at the pyrrole nitrogen, 4,5-dimethyl groups on the pyrrole ring, and a 4-methylphenylsulfonyl moiety at position 2. Its synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and amidation, as inferred from analogous synthetic pathways for structurally related propanamides . The (4-methylphenyl)sulfonyl group enhances steric bulk and may influence binding interactions in biological systems, while the 2-methoxyethyl chain could improve solubility.
Properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H26N2O4S/c1-6-17(22)20-19-18(14(3)15(4)21(19)11-12-25-5)26(23,24)16-9-7-13(2)8-10-16/h7-10H,6,11-12H2,1-5H3,(H,20,22) |
InChI Key |
UEVJZSXZLQPZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl, dimethyl, and sulfonyl groups. The final step involves the formation of the propanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analogues with Sulfonylpropanamide Motifs
Several compounds share the sulfonylpropanamide core but differ in substituents and heterocyclic systems:
Key Observations :
- The diaminopyrimidine substituent in the third compound enhances antibacterial activity compared to simpler aryl groups .
- Antifungal activity correlates with the presence of electron-rich aromatic substituents (e.g., 4-aminophenyl) .
- The pyrrole scaffold in the target compound may offer unique pharmacokinetic properties due to its lipophilic 4,5-dimethyl groups and polar 2-methoxyethyl chain .
Propanamide Derivatives with Variable Heterocycles
- Compound 5 (S-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide): Pyrazole core with pyridinyl and dichlorophenyl groups. Comparison: The target compound lacks the pyrazole heterocycle and chlorine substituents, likely reducing neuroactivity but improving metabolic stability.
- N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide: Bis-pyrazole system with chlorophenoxy and sulfonamide groups. Comparison: The target compound’s pyrrole core may confer distinct electronic properties compared to pyrazole-based sulfonamides.
Substituent Effects on Physicochemical Properties
- Acyl Chain Length :
- N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide (vs. propanamide):
Sulfonyl Group Modifications :
- Replacement of 4-methylphenylsulfonyl with pyrimidinylsulfonyl (e.g., CAS 949441-28-5) introduces hydrogen-bonding sites, improving target engagement in enzyme inhibition .
Biological Activity
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound characterized by a pyrrole ring with various substituents, indicating potential for diverse biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
| InChI Key | UEVJZSXZLQPZTC-UHFFFAOYSA-N |
Structural Characteristics
The compound features:
- A pyrrole ring , which is a five-membered aromatic heterocycle.
- A methoxyethyl group , which may enhance solubility and bioavailability.
- A sulfonyl group attached to a 4-methylphenyl moiety, suggesting potential interactions with various biological targets.
The biological activity of this compound appears to involve interaction with specific molecular targets, modulating various biological pathways. Research indicates that it may influence cell growth and metabolic processes.
Case Studies and Research Findings
- Cell Growth Inhibition : A study demonstrated that similar pyrrole derivatives suppressed cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests that the compound may enhance cell-specific productivity in biotechnological applications .
- Structure-Activity Relationship (SAR) : Research on related compounds indicates that specific structural features, such as the presence of the 2,5-dimethylpyrrole moiety, significantly enhance biological activity. The SAR studies revealed that certain modifications could lead to improved efficacy against cellular targets .
- Potential Therapeutic Applications : The compound's unique structure suggests potential applications in treating various diseases, including cancer and infections. Its sulfonamide functionality indicates possible antibacterial properties .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonyl}-1H-pyrrol-2-yl}propanamide | Pyrrole ring with methoxyethyl and sulfonyl groups | Potential anti-cancer and antibacterial activities |
| 4-Methylbenzenesulfonamide | Sulfonamide group | Antibacterial |
| 1-(4-Methylphenyl)-2-pyrrolidinone | Pyrrole-like structure | Analgesic |
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps:
- Preparation of the pyrrole ring.
- Introduction of the methoxyethyl, dimethyl, and sulfonyl groups.
- Formation of the propanamide moiety.
These reactions may utilize specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution : Involving halogens or nucleophiles under controlled conditions.
The products formed depend on the specific reagents and conditions employed during these reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
